molecular formula C13H15N3O4 B11623063 5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11623063
M. Wt: 277.28 g/mol
InChI Key: MQBNKEARFMCIQU-UHFFFAOYSA-N
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Description

5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the pyridine and pyrimidine rings can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in organic synthesis.

    5-[4-(2-Hydroxyethyl)-1-piperidinyl]-5-phenyl-2,4,6(1H,3H,5H)-trione: Another pyrimidine derivative with similar functional groups.

Uniqueness

5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H15N3O4/c1-7-5-9(6-8(2)16(7)3-4-17)10-11(18)14-13(20)15-12(10)19/h5-6,17H,3-4H2,1-2H3,(H2,14,15,18,19,20)

InChI Key

MQBNKEARFMCIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CCO)C

Origin of Product

United States

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